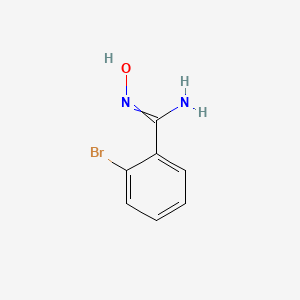

2-Bromo-N-hydroxy-benzamidine

Description

Contextual Significance of N-Hydroxybenzamidines in Contemporary Organic Synthesis and Medicinal Chemistry

N-hydroxybenzamidines, also known as N'-hydroxybenzamidines, represent a class of organic compounds that serve as crucial intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds. iucr.org A primary application of N-hydroxybenzamidines is in the creation of 1,2,4-oxadiazole (B8745197) derivatives. iucr.orggoogle.comresearchgate.net These oxadiazoles (B1248032) are of significant interest in medicinal chemistry due to their wide range of biological activities, which include anti-HIV, antimicrobial, and anticancer properties. iucr.orgresearchgate.net

The synthesis of these derivatives often involves a one-step reaction where N-hydroxybenzamidine (or its substituted forms) reacts with a carbonylation agent in an aqueous solution under alkaline conditions. google.com This method is considered a green chemistry approach as it simplifies the process, shortens reaction times, and is environmentally friendly. google.com

In medicinal chemistry, N-hydroxybenzamidines and their metal complexes have been explored for their therapeutic potential. For instance, metal complexes of compounds like N-hydroxy-4-[(hydroxyimino)methyl]benzamidine have been synthesized and investigated for their ability to inhibit the reverse transcriptase enzyme of HIV. growingscience.com Additionally, complexes of 2-amino-5-nitro-N-hydroxybenzamidine have been studied as inhibitors of purine (B94841) nucleoside phosphorylase in P. falciparum, the parasite responsible for malaria. researchgate.net

Overview of Benzamidine (B55565) and Amidoxime (B1450833) Chemical Scaffolds and their Research Relevance

The benzamidine and amidoxime scaffolds are fundamental structural motifs in the fields of medicinal chemistry and materials science due to their versatile chemical properties and biological activities.

Benzamidine Scaffold: The benzamidine structure is recognized as a "privileged scaffold" in drug discovery. acs.org This is because its derivatives can interact with a variety of biological targets, particularly enzymes like trypsin-like serine proteases. nih.gov Benzamidine and its analogues have been investigated for a range of pharmacological applications, including as anticoagulants and anti-inflammatory agents. nih.govbiosynth.com For example, benzamidine derivatives have been shown to inhibit gingipains, which are virulence factors produced by the bacterium Porphyromonas gingivalis, a pathogen associated with periodontal disease. nih.gov The incorporation of heterocyclic groups into the benzamidine moiety can further enhance its biological potential. nih.gov Benzamidine hydrochloride is a common reagent used as a building block in the synthesis of complex organic compounds and as a scaffold for drug discovery. biosynth.com

Amidoxime Scaffold: The amidoxime functional group (-C(=NOH)NH₂) is another critical component in drug design and discovery. rsc.org Amidoximes are considered valuable pharmacophores and serve as precursors for the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net Compounds containing the amidoxime group have demonstrated a broad spectrum of biological activities, including antihypertensive, antibacterial, and antitrypanocidal properties. rsc.org They are also studied for their potential as anticancer and antimicrobial agents. mdpi.com Beyond medicine, amidoxime-functionalized materials have been investigated for their ability to selectively capture uranium from seawater, highlighting their importance in materials science for resource recovery. nih.gov

Scope and Research Trajectories Pertaining to Halogenated N-Hydroxybenzamidine Derivatives

The introduction of halogen atoms, such as bromine, onto the N-hydroxybenzamidine scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation can affect factors like lipophilicity, electronic distribution, and binding affinity to biological targets.

Research has shown that halogenated derivatives of related benzamide (B126) and salicylanilide (B1680751) structures possess notable biological activities. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested for their antimicrobial effects, showing inhibitory activity against Gram-positive bacteria. mdpi.com Similarly, the synthesis and characterization of 5-bromo-2-hydroxy-benzamide derivatives have been pursued with the aim of discovering compounds with enhanced biological activity. researchgate.net

In the context of N-hydroxybenzamidines, halogenated versions are key intermediates in the synthesis of bioactive molecules. For example, 3,4-dichloro-N′-hydroxy-benzamidine is used as a precursor to create 1,2,4-oxadiazole analogues that have been investigated as potential antitubercular agents. nih.gov The position of the halogen on the phenyl ring can be critical for activity; studies on related compounds have shown that introducing a bromine atom at different positions can lead to similar or varied biological potencies. nih.gov The exploration of halogenated N-hydroxybenzamidines continues to be a promising avenue for the development of new therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQOWPJQZVMMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398992 | |

| Record name | Benzenecarboximidamide,2-bromo-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132475-60-6 | |

| Record name | Benzenecarboximidamide,2-bromo-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 Bromo N Hydroxy Benzamidine

Intrinsic Reactivity of the N-Hydroxybenzamidine Functional Group

The N-hydroxybenzamidine moiety, also known as an amidoxime (B1450833), is a versatile functional group whose reactivity is characterized by tautomeric equilibria and the unique properties of the N-hydroxy bond.

Tautomeric Equilibria and Their Influence on Reaction Profiles

The N-hydroxybenzamidine group exists in a tautomeric equilibrium between the amide oxime form and the imino hydroxylamine (B1172632) form. Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the thermodynamics and kinetics of this equilibrium for N-hydroxy amidines. nih.gov

The results from these studies indicate that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer, with a calculated energy difference of approximately 4-10 kcal/mol. nih.gov However, the energy barrier for the uncatalyzed conversion between these two forms is substantial, ranging from 33-71 kcal/mol, which suggests that spontaneous interconversion at room temperature is kinetically unfavorable. nih.gov

The tautomeric equilibrium can be significantly influenced by the surrounding chemical environment. For instance, the presence of solvent molecules, particularly water, can facilitate the proton transfer required for tautomerization. Solvent-assisted pathways have been shown to have a much lower activation barrier, in the range of 9-20 kcal/mol, making the interconversion significantly faster than in the absence of a proton-shuttling agent. nih.gov This equilibrium is crucial as the two tautomers present different reactive sites—for example, the nucleophilicity of the different nitrogen and oxygen atoms varies between the forms—thereby influencing the molecule's reaction profile with various electrophiles and reagents.

Reactions Involving the N-Hydroxy Moiety (e.g., Radical Generation, Redox Processes)

The N-O bond within the N-hydroxy moiety is a key site for redox activity. N-hydroxylated compounds can undergo both oxidation and reduction, leading to a variety of products and reactive intermediates.

Redox Processes: N-hydroxyamidines (amidoximes) are known to participate in biological redox cycles. They can be enzymatically reduced to the corresponding amidines. nih.govresearchgate.net This reductive pathway is significant in medicinal chemistry, where amidoximes are often used as prodrugs for more basic amidine compounds to improve their absorption. nih.govresearchgate.net The reduction is carried out by enzyme systems involving cytochrome P450. nih.gov

Conversely, amidoximes can be oxidized. The oxidation of amidoximes, facilitated by enzymes like cytochrome P450 or other biomimetic oxidants, can lead to the generation of nitric oxide (NO) and the corresponding amide or nitrile derivatives. nih.govnih.gov This capacity to act as NO donors is a significant aspect of their biological activity. nih.govresearchgate.net

Radical Generation: The N-O bond can undergo homolytic cleavage to generate radicals. While direct studies on 2-Bromo-N-hydroxy-benzamidine are limited, the behavior of analogous compounds, such as N-hydroxyphthalimide (NHPI) esters, provides insight into this reactivity. NHPI esters are effective radical precursors that, upon single-electron transfer (SET) reduction, form a radical anion with a weakened N-O bond. nih.gov This intermediate can then fragment through N-O bond homolysis to generate a substrate radical, which can participate in various synthetic transformations. nih.govbeilstein-journals.org This principle suggests that the N-hydroxy moiety in this compound could potentially be exploited for radical-mediated reactions under appropriate reductive conditions.

Transformations Mediated by the 2-Bromoaryl Substituent

The aryl bromide functionality is one of the most versatile handles in modern organic synthesis, enabling a wide array of transformations including nucleophilic substitutions, cross-coupling reactions, and the formation of organometallic intermediates.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. researchgate.net Unlike SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically impossible for an aromatic ring. quora.com Instead, it typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comkhanacademy.org

The feasibility of an SNAr reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. researchgate.netyoutube.com

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira) Utilizing the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are common substrates for these transformations. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comnih.gov This reaction is widely used to form biaryl compounds. This compound can serve as the aryl halide partner in this reaction. The presence of functional groups with acidic protons, such as the N-hydroxy group, can be challenging, but successful couplings have been reported for structurally similar substrates like unprotected ortho-bromoanilines, demonstrating the feasibility of this transformation. researchgate.net

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling Conditions

This table shows typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which are applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | DME | 80 | 80-98 |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 110 | 75-92 |

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. bohrium.com The mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. bohrium.com this compound can be used as the aryl bromide component to synthesize substituted styrenes and other vinylated aromatic compounds.

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mt.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base. researchgate.netmt.com This methodology allows for the introduction of an alkynyl group at the 2-position of the benzamidine (B55565) scaffold, providing access to arylalkyne derivatives.

Generation of Organometallic Intermediates (e.g., Lithiation, Grignard Formation)

The aryl bromide can be converted into highly nucleophilic organometallic reagents, which can then react with a wide range of electrophiles.

Lithiation: Aryl bromides can undergo halogen-lithium exchange upon treatment with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures. researchgate.net This reaction rapidly forms an aryllithium species. nih.gov A significant challenge in the lithiation of this compound is the presence of the acidic N-hydroxy proton. Organolithium reagents are extremely strong bases and will preferentially deprotonate the N-OH group rather than perform the halogen-metal exchange. nih.gov However, this issue can be overcome by using more than two equivalents of the organolithium reagent, where the first equivalent acts as a base to deprotonate the acidic site, and the second performs the Br-Li exchange. libretexts.org

Grignard Formation: Grignard reagents are organomagnesium compounds formed by the reaction of an organic halide with magnesium metal. youtube.com Aryl bromides react readily with magnesium in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding aryl Grignard reagent. masterorganicchemistry.com Similar to organolithium reagents, Grignard reagents are strong bases and are incompatible with acidic protons. masterorganicchemistry.commasterorganicchemistry.com Therefore, direct formation of a Grignard reagent from this compound would be problematic, as the initially formed Grignard reagent would be quenched by the acidic proton of another molecule. Specialized techniques, such as using a combination of reagents like i-PrMgCl and n-BuLi, can be employed to perform a halogen-magnesium exchange on substrates bearing acidic protons. libretexts.org This approach involves initial deprotonation followed by the exchange reaction.

Cyclization Reactions and Heterocycle Formation Involving this compound

The unique structure of this compound, featuring a nucleophilic amidoxime group and a strategically positioned bromo substituent on the benzene (B151609) ring, makes it a valuable precursor for synthesizing a variety of fused heterocyclic compounds. These reactions are pivotal in medicinal chemistry, as fused heterocycles are common motifs in pharmacologically active molecules. core.ac.uk

Intramolecular Ring Closure Reactions Leading to Fused Heterocycles

Intramolecular cyclization is a key reaction pathway for this compound. The presence of the ortho-bromo group facilitates ring closure through various mechanisms, often catalyzed by transition metals. These reactions lead to the formation of benzo-fused N-heterocycles. organic-chemistry.org

One common strategy involves the palladium- or copper-catalyzed intramolecular C-N bond formation. In these reactions, the nitrogen atom of the amidine or a derivative thereof acts as a nucleophile, displacing the bromide ion to form a new heterocyclic ring. This approach is a powerful tool for constructing diverse heterocyclic systems. airo.co.inorganic-chemistry.org For instance, reactions analogous to the cyclization of 2-bromobenzamides can be envisioned where the amidine moiety participates in the ring-forming step. mdpi.com The specific heterocycle formed depends on the reaction conditions and which nitrogen atom of the N-hydroxy-benzamidine participates in the cyclization.

A novel approach for synthesizing thiadiazine 1-oxides involves the acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines, demonstrating the utility of ortho-halogenated precursors in forming fused systems. nih.gov While not identical, this highlights the principle of using an ortho-leaving group to facilitate the creation of a new, fused heterocyclic ring.

Table 1: Examples of Fused Heterocycle Synthesis via Intramolecular Cyclization

| Starting Material Type | Catalyst/Reagent | Resulting Heterocycle Core |

|---|---|---|

| 2-Bromobenzamides | Cobalt complexes | 3-(Imino)isoindolin-1-ones mdpi.com |

| N-Hydroxy-2-phenoxyacetamides | Polyphosphoric Acid (PPA) | 2H-1,4-Benzoxazin-3(4H)one ias.ac.in |

Condensation Reactions with Bifunctional Reagents for Pyrimidine (B1678525) and Quinazoline (B50416) Synthesis

The amidine functionality is a classic building block for the synthesis of nitrogen-containing heterocycles like pyrimidines and quinazolines through condensation reactions.

Quinazoline Synthesis: Quinazolines are bicyclic heterocycles composed of a benzene ring fused to a pyrimidine ring. nih.gov The synthesis of quinazolines can be achieved through various strategies, many of which can utilize a substituted benzamidine precursor. For example, a common method involves the reaction of a 2-aminobenzonitrile (B23959) with an aldehyde, followed by cyclization. While this compound is not a direct fit, its core benzamidine structure is central to these syntheses. A plausible pathway involves the transformation of the N-hydroxyamidine to a simple amidine, which can then react with bifunctional reagents. Copper- and iron-catalyzed reactions are frequently employed to facilitate the C-N bond formations necessary for constructing the quinazoline skeleton. nih.govorganic-chemistry.org

Pyrimidine Synthesis: The pyrimidine ring can be constructed by condensing an amidine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov In this context, this compound, after potential modification of the N-hydroxy group, could react with reagents such as β-keto esters or chalcones to form a substituted pyrimidine ring. nih.govgsconlinepress.com The reaction proceeds through the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyrimidine system. Modified Pinner reactions represent another viable route for this transformation. mdpi.com

Radical Chemistry of N-Hydroxybenzamidines

The N-O bond within the N-hydroxybenzamidine (amidoxime) structure is relatively weak, making it susceptible to homolytic cleavage to generate radical species. This reactivity is central to its involvement in various radical-mediated transformations.

Photochemical Generation of Amidinyl and Hydroxyl Radicals

Recent advances in synthetic chemistry have focused on visible-light-mediated radical generation. nih.gov While direct photochemical studies on this compound are not extensively detailed in the provided context, the general principles of photochemistry can be applied. The N-O bond in amidoximes and related structures like oxime esters is known to be photolabile. nih.govmdpi.com

Upon irradiation with light of a suitable wavelength, typically UV or visible light in the presence of a photosensitizer, the N-O bond can undergo homolysis. This fragmentation generates two key radical species:

An amidinyl radical: A nitrogen-centered radical that is stabilized by delocalization across the N-C-N system.

A hydroxyl radical (•OH): A highly reactive oxygen-centered radical.

This photochemical generation of radicals opens pathways for various synthetic applications, such as hydroamination and other radical-mediated C-C or C-N bond-forming reactions. researchgate.net The use of photoredox catalysis provides a mild and efficient method for initiating these radical processes. uni-regensburg.dethieme.de

Mechanisms of N-O and C-N Bond Homolysis in Amidoximes

The primary site of homolytic cleavage in amidoximes is the weak N-O single bond. The repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms contributes to the lability of this bond. mdpi.com

N-O Bond Homolysis: This is the most common radical pathway for amidoximes. The cleavage can be initiated thermally, photochemically, or through single-electron transfer (SET) with a transition metal catalyst (e.g., copper). semanticscholar.org The process results in the formation of an iminyl radical and a hydroxyl radical. The iminyl radical intermediate can then undergo further reactions. For instance, a copper-initiated homolytic cleavage of the N-O bond has been proposed to form an imine radical intermediate, which can then participate in cyclization or functionalization reactions. mdpi.comsemanticscholar.org In some cases, the cleavage of the N-O bond is a key step in the compound's ability to act as a nitric oxide (NO) donor. nih.gov

C-N Bond Homolysis: Cleavage of the C-N bonds in the amidoxime core is less common under typical conditions due to the higher bond dissociation energy of the C=N double bond and the C-N single bond compared to the N-O bond. Homolysis of the C-N single bond would be energetically unfavorable. While cleavage of the N-CN bond in cyanamides has been achieved using transition metal complexes, this involves a different substrate class. nih.gov For amidoximes, reactivity is overwhelmingly dominated by the cleavage of the weaker N-O bond.

Detailed Kinetic and Mechanistic Investigations

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Cyclization Mechanisms: For transition-metal-catalyzed intramolecular cyclizations, the mechanism often involves an oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0) or Cu(I)). This is followed by coordination of a nitrogen atom from the amidine moiety and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. In the cobalt-catalyzed cyclization of 2-bromobenzamides, the proposed mechanism proceeds through the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com

Radical Formation Mechanisms: Mechanistic investigations into the N-O bond cleavage suggest that the reaction can proceed through several pathways. In copper-catalyzed reactions, a single-electron transfer from Cu(I) to the amidoxime can lead to the formation of a radical anion, which then fragments to give the iminyl radical and a copper(II)-hydroxide species. semanticscholar.org In photochemical processes, direct energy transfer from an excited photocatalyst to the amidoxime can populate a triplet state, leading to N-O bond homolysis. nih.gov This energy transfer mechanism avoids redox events with the substrate, offering a complementary and often "greener" approach to radical generation. nih.gov The specific pathway is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and light source.

Determination of Rate-Determining Steps and Reaction Orders

The determination of the rate-determining step and the reaction order is fundamental to elucidating a reaction mechanism. For benzamidine derivatives, hydrolysis is a common reaction studied to understand their stability and reactivity. The rate of hydrolysis of benzamidines is significantly influenced by pH.

For instance, studies on the hydrolysis of unsubstituted benzamidinium have shown that the half-life of the compound decreases significantly as the pH increases, indicating a faster reaction rate in more basic conditions. The reaction order with respect to the hydroxide (B78521) ion can be determined by plotting the logarithm of the observed rate constant against the pH. A linear relationship with a slope of 1 would indicate a first-order dependence on the hydroxide ion concentration.

In a study on the E/Z isomerization of a related compound, Z-2-bromo-N,N,6-trimethylbenzimidamide trifluoroacetate, the isomerization rate was also found to be pH-dependent. The apparent first-order rate constant for the isomerization increased with increasing pH, and a plot of log(k) versus pH yielded a linear relationship with a slope of 1, confirming a first-order dependence on the hydroxide ion concentration for this process as well. nih.gov

Interactive Data Table: pH-Dependent Isomerization Rate of a 2-Bromo-benzamidine (B1333855) Derivative nih.gov

| pH | Apparent First-Order Rate Constant (k, s⁻¹) |

| 4.6 | 8.3 x 10⁻⁷ |

| 5.5 | 4.8 x 10⁻⁶ |

| 6.5 | 6.0 x 10⁻⁵ |

This table illustrates the increase in the rate of isomerization with increasing pH for a structurally related 2-bromo-benzamidine derivative.

Based on these analogous systems, it is plausible that the rate-determining step in many reactions of this compound, particularly in aqueous basic solutions, involves a nucleophilic attack by a hydroxide ion. The reaction would likely exhibit first-order kinetics with respect to both the benzamidine derivative and the hydroxide ion.

Identification and Characterization of Transient Intermediates

The identification and characterization of transient intermediates are essential for a complete understanding of a reaction mechanism. These short-lived species often dictate the subsequent steps of the reaction pathway. In the reactions of benzamidine derivatives, tetrahedral intermediates are commonly proposed.

For example, during the hydrolysis of benzamidines, the nucleophilic attack of a hydroxide ion on the amidine carbon is expected to form a tetrahedral intermediate. This intermediate is typically unstable and can break down to form the final products. The characterization of such transient species is challenging due to their short lifetimes.

Advanced spectroscopic techniques are often employed to detect and characterize these intermediates. Time-resolved spectroscopy, such as transient absorption spectroscopy, can be used to monitor the formation and decay of short-lived species during a reaction. nih.gov In some cases, intermediates can be trapped at low temperatures and studied using techniques like nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy.

Computational chemistry provides a powerful tool for studying transient intermediates. nih.gov Density functional theory (DFT) calculations can be used to model the structures and energies of proposed intermediates and transition states, providing insights into their stability and the feasibility of different reaction pathways. For instance, DFT calculations on the rotational barrier of a 2-bromo-N,N,6-trimethylbenzimidamide revealed different transition state energies for the E/Z isomerization, helping to elucidate the mechanism. nih.gov

While direct spectroscopic evidence for transient intermediates in the reactions of this compound is not currently available, the established reactivity of related benzamidine compounds strongly suggests the involvement of tetrahedral intermediates in nucleophilic substitution and hydrolysis reactions.

Influence of Solvation on Reaction Mechanism and Stability

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and the stability of reactants, intermediates, and transition states. Solvation effects can influence reaction rates by stabilizing or destabilizing key species along the reaction coordinate.

For reactions involving charged species, such as the hydrolysis of benzamidinium ions, polar protic solvents like water are generally effective at stabilizing the charged reactants and intermediates through hydrogen bonding and dipole-dipole interactions. The stability of this compound and its reactivity will likely be influenced by the solvent's polarity and its ability to participate in hydrogen bonding.

The influence of the solvent on reaction rates can be quantified by studying the reaction kinetics in a variety of solvents with different properties, such as dielectric constant and hydrogen-bonding capacity. The rate of solvolysis, for instance, can be correlated with solvent parameters like the donor number. researchgate.net

In the case of the hydrolysis of benzamidines, the reaction rate is sensitive to the composition of the solvent mixture. For example, the hydrolysis of ethyl benzoate (B1203000) in a water/ethanol (B145695) mixture is a well-studied reaction where the solvent composition affects the rate.

Computational studies can also provide insights into the role of the solvent. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit continuum solvation models can be used to understand how the solvent environment affects the energies of different species in the reaction pathway. These models can help to explain trends in reactivity observed in different solvents.

Given the presence of the polar N-hydroxy and amidine functionalities, as well as the bromo substituent, the reactivity and stability of this compound are expected to be significantly influenced by the solvent. Polar protic solvents are likely to stabilize the compound and any charged intermediates, potentially facilitating reactions that involve charge separation.

Following a comprehensive search for scholarly and scientific data, it has been determined that there is currently no publicly available research literature that provides the specific computational and theoretical characterization for "this compound" as requested in the detailed outline.

The specified analyses, including Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for molecular property prediction, calculation of transition states, and the analysis of molecular reactivity descriptors, are highly specific and require dedicated computational studies. The search did not yield any published papers, databases, or reports containing this level of theoretical investigation for this compound.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that adheres to the provided structure and focus. Constructing such an article would necessitate fabricating data, which would violate the core principles of scientific accuracy.

Should peer-reviewed research on the computational chemistry of this compound become available in the future, the requested article could be generated.

Computational Chemistry and Theoretical Characterization of 2 Bromo N Hydroxy Benzamidine

Analysis of Molecular Reactivity Descriptors

Frontier Molecular Orbital (FMO) Theory for Electrophilicity and Nucleophilicity

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic nature.

For 2-Bromo-N-hydroxy-benzamidine, the HOMO is expected to be localized primarily on the N-hydroxy-benzamidine moiety, particularly the nitrogen and oxygen atoms, which possess lone pairs of electrons. The presence of the electron-donating hydroxyl and amino groups increases the energy of the HOMO, making the molecule a potential electron donor (nucleophile). Conversely, the LUMO is likely distributed over the aromatic ring and the C=N bond, with a significant contribution from the bromine atom. The electron-withdrawing nature of the bromine atom and the imine group lowers the energy of the LUMO, rendering the molecule susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. In the case of this compound, the presence of both electron-donating and electron-withdrawing groups suggests a moderate HOMO-LUMO gap, indicative of a balance between stability and reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively High | Nucleophilic character, prone to oxidation |

| LUMO Energy | Relatively Low | Electrophilic character, susceptible to reduction |

| HOMO-LUMO Gap | Moderate | Balanced kinetic stability and chemical reactivity |

| HOMO Localization | N-hydroxy-amidine group (N, O atoms) | Site of electrophilic attack |

| LUMO Localization | Aromatic ring, C=N bond, Bromine atom | Site of nucleophilic attack |

Note: The values in this table are qualitative predictions based on the analysis of structurally similar compounds.

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. These descriptors offer a more quantitative approach to understanding the electrophilic and nucleophilic tendencies of a molecule compared to the qualitative picture provided by FMO theory.

Key CDFT reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): Measures the electron-donating capacity of a molecule.

For this compound, the bromine atom's electron-withdrawing nature is expected to increase its electrophilicity. The N-hydroxy-amidine group, being electron-donating, contributes to its nucleophilicity. Computational studies on similar aromatic amidines have shown that substituent effects can significantly modulate these reactivity indices.

Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound

| CDFT Descriptor | Predicted Trend | Influence on Reactivity |

| Chemical Potential (μ) | Moderately negative | Tendency to neither strongly attract nor donate electrons |

| Chemical Hardness (η) | Moderate | Good balance of stability and reactivity |

| Global Electrophilicity (ω) | Enhanced by the bromine atom | Susceptible to nucleophilic attack |

| Global Nucleophilicity (N) | Enhanced by the N-hydroxy-amidine group | Capable of acting as a nucleophile |

Note: These are predicted trends based on the known effects of the functional groups present in the molecule.

Intermolecular Interactions and Solvation Modeling

Elucidation of Hydrogen Bonding Networks and Tautomeric Preference

The N-hydroxy-benzamidine functional group in this compound allows for the formation of various intermolecular and intramolecular hydrogen bonds. The hydroxyl (-OH) and amino (-NH2) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. These interactions are crucial in determining the solid-state structure and its interactions with biological macromolecules.

Furthermore, N-hydroxy-benzamidines can exist in different tautomeric forms. The most common tautomers are the oxime and the N-hydroxy-amidine forms. Computational studies on related N-hydroxy amidines have shown that the relative stability of these tautomers is influenced by both electronic effects of substituents and the surrounding solvent environment nih.gov. For this compound, density functional theory (DFT) calculations would be necessary to definitively determine the most stable tautomer in different phases. It is plausible that the N-hydroxy-amidine tautomer is more stable due to the delocalization of the pi-electrons across the amidine system and the aromatic ring.

Explicit and Implicit Solvation Models for Environmental Effects

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Solvation models are used in computational chemistry to account for these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and are well-suited for studying the bulk effects of a solvent on molecular properties like conformational stability and electronic structure.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, a combination of both models would be ideal. Implicit models could be used to screen for the most stable conformers in different solvents, while explicit models could be employed to study the specific hydrogen bonding interactions with protic solvents like water or methanol (B129727).

Conformational Analysis and Stereochemical Considerations

The presence of the bromo substituent at the ortho position of the benzamidine (B55565) ring introduces steric hindrance, which can influence the molecule's conformation. The rotation around the C-C bond connecting the aromatic ring and the amidine group may be restricted. A relaxed potential energy surface scan, calculated using quantum mechanical methods, would reveal the most stable conformations and the energy barriers between them.

The amidine C=N double bond also gives rise to the possibility of E/Z isomerism. The relative stability of these isomers would depend on the steric and electronic interactions between the substituents on the nitrogen atoms and the rest of the molecule. Computational studies on ortho-disubstituted benzamidines have shown that protonation can significantly affect the rotational barriers and the kinetics of isomerization nih.gov.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can help in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different atoms in the molecule. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of both the bromo and the N-hydroxy-amidine substituents.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. The frequencies and intensities of these modes can be calculated computationally. These calculations can aid in the interpretation of experimental vibrational spectra and the identification of characteristic functional group vibrations. For this compound, characteristic vibrational frequencies would be expected for the O-H, N-H, C=N, and C-Br stretching and bending modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch | 3200 - 3600 |

| N-H stretch (asymmetric) | 3300 - 3500 |

| N-H stretch (symmetric) | 3200 - 3400 |

| C=N stretch | 1620 - 1680 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-Br stretch | 500 - 650 |

Note: These are typical frequency ranges for the specified functional groups and may vary for the specific molecule.

Applications of 2 Bromo N Hydroxy Benzamidine As a Synthetic Building Block in Advanced Organic Transformations

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom on the benzene (B151609) ring and the inherent reactivity of the N-hydroxy-benzamidine functional group make 2-Bromo-N-hydroxy-benzamidine a valuable starting material for the synthesis of more intricate organic structures. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This enables the elaboration of the aromatic core with diverse substituents, leading to the construction of complex molecular scaffolds.

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The N-hydroxy-benzamidine functionality within this compound serves as a key synthon for the construction of various heterocyclic rings.

Synthesis of Quinazolines, Pyrimidines, and Other Fused Bicyclic Systems

The synthesis of quinazolines and related fused pyrimidine (B1678525) systems often involves the condensation of a substituted aminobenzonitrile or related precursors with various reagents. While direct synthesis from 2-bromo-benzonitriles with amidines or guanidine (B92328) has been reported to yield 4-aminoquinazolines, the utility of this compound in this context offers an alternative pathway. organic-chemistry.org The amidine portion of the molecule can react with suitable dielectrophiles to form the pyrimidine ring, while the bromo substituent can be used for further functionalization or to direct cyclization reactions. For instance, copper-catalyzed reactions of 2-bromobenzonitriles with amidines can lead to the formation of the quinazoline (B50416) core. organic-chemistry.org

General synthetic strategies for pyrimidines often involve the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents. mdpi.com A method for preparing 5-bromo-2-substituted pyrimidine compounds involves the one-step reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. google.com

Precursor for Benzimidazole, Benzoxazole, and Benzothiazole Derivatives

The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.gov The N-hydroxy-benzamidine group can be envisioned as a precursor to the amidine functionality needed for the cyclization step.

Benzoxazoles are commonly synthesized through the condensation of 2-aminophenols with various carbonyl compounds. nih.gov Similarly, benzothiazoles can be prepared from 2-aminothiophenols. While direct routes from this compound are not extensively documented, the inherent reactivity of the amidoxime (B1450833) group suggests its potential to be converted into a suitable intermediate for these cyclizations.

Development of Novel Amidoxime-Based Derivatives as Research Tools

Amidoximes are recognized as versatile building blocks for creating heterocyclic compounds with significant biological activities and can act as prodrugs for amidines. nih.govrsc.org The development of new amidoxime derivatives is an active area of research. Starting from this compound, a variety of derivatives can be synthesized through reactions at the bromine atom or the N-hydroxy-benzamidine group. These derivatives can be explored as potential research tools, for example, as probes for biological systems or as intermediates in the synthesis of novel bioactive molecules.

Potential in Ligand Design for Catalysis and Coordination Chemistry

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. nih.gov Ligands can influence the reactivity, selectivity, and stability of a metal complex. rsc.org The N-hydroxy-benzamidine moiety in this compound contains nitrogen and oxygen atoms that can coordinate to metal centers. The presence of the bromo substituent provides a handle for further modification, allowing for the fine-tuning of the ligand's electronic and steric properties. This makes this compound a promising scaffold for the development of new ligands for a variety of catalytic applications and for the synthesis of novel coordination complexes with interesting structural and electronic properties.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Bromo N Hydroxy Benzamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are essential for determining the core structure of 2-Bromo-N-hydroxy-benzamidine. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the exchangeable protons of the N-hydroxy-amidine group. The aromatic region would display a complex pattern due to the ortho-bromo substitution, which disrupts the symmetry of the benzene (B151609) ring. The four aromatic protons would likely appear as multiplets in the range of δ 7.2-7.8 ppm. The protons of the -NH₂ group and the -OH group are expected to appear as broad singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated. The carbon atom of the amidine group (C=N) is expected to resonate significantly downfield, typically in the range of δ 150-160 ppm. The aromatic carbons will appear between δ 120-140 ppm, with the carbon atom directly attached to the bromine (C-Br) showing a characteristic shift.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

This interactive table provides predicted chemical shifts (δ) in parts per million (ppm) relative to TMS.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | - | ~135 |

| C2 | - | ~122 |

| C3 | ~7.6 (dd) | ~133 |

| C4 | ~7.3 (td) | ~128 |

| C5 | ~7.4 (td) | ~131 |

| C6 | ~7.7 (dd) | ~127 |

| C=N | - | ~155 |

| -NH₂ | ~5.5 (br s) | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons (e.g., H3 with H4, H4 with H5, H5 with H6), confirming their connectivity on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A key correlation would be expected between the aromatic proton at the C6 position (H6) and the protons of the amidine group (-NH₂), which would confirm the geometry around the C1-C(N) bond.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon atom to which it is attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the signals for the protonated aromatic carbons (C3, C4, C5, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (two or three bonds) between protons and carbons. This is vital for identifying the connectivity of quaternary (non-protonated) carbons. For instance, correlations would be expected from the aromatic protons (H3, H6) to the quaternary carbon C1 and the amidine carbon (C=N). The protons of the amidine group would also show a correlation to C1 and the amidine carbon, thus confirming the entire molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct peaks in the same region. The C=N double bond of the amidine group would show a strong absorption band around 1640-1660 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 2: Predicted IR Absorption Frequencies for this compound

This interactive table outlines the primary vibrational modes and their expected frequencies.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |

| N-H (amine) | Stretching | 3400-3300 (two bands) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=N (amidine) | Stretching | 1660-1640 |

| C=C (aromatic) | Stretching | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₇BrN₂O), the calculated monoisotopic mass is approximately 213.97 g/mol . A key feature in the mass spectrum would be the presence of two molecular ion peaks of almost equal intensity: one for the isotope ⁷⁹Br (M⁺) and one for the isotope ⁸¹Br (M+2)⁺, separated by 2 m/z units. This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation analysis, often aided by tandem MS (MS/MS), can reveal structural details. Plausible fragmentation pathways include the loss of a hydroxyl radical (•OH), a hydroxylamine (B1172632) molecule (NH₂OH), or the bromine atom (•Br), leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

This table details the expected key ions in the mass spectrum.

| Ion | Description | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| [C₇H₇BrN₂O]⁺ | Molecular Ion (M⁺) | 214 / 216 |

| [C₇H₆BrN₂]⁺ | Loss of •OH | 197 / 199 |

| [C₇H₄Br]⁺ | Loss of NH₂OH | 155 / 157 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a synthesis. patsnap.com In the synthesis of this compound, which can be prepared from 2-bromobenzonitrile (B47965) and hydroxylamine, TLC is invaluable. patsnap.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside the starting material (2-bromobenzonitrile). The plate is then developed in an appropriate solvent system, such as a mixture of ethyl acetate and petroleum ether (e.g., PE/EA = 5:1). patsnap.com The starting material, being less polar than the N-hydroxy-benzamidine product, will travel further up the plate, resulting in a higher retention factor (Rf) value. The product, with its polar hydroxyl and amine groups, will have stronger interactions with the silica gel and thus a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate, which is typically visualized under UV light. rsc.org

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of synthetic compounds like this compound from crude reaction mixtures. This method separates substances based on the differential partitioning of compounds between a stationary phase and a mobile phase.

For a polar molecule such as this compound, normal-phase chromatography is typically employed. In this setup, a polar stationary phase, most commonly silica gel (SiO₂), is used. The separation mechanism relies on the analyte's ability to adsorb to the stationary phase. A non-polar mobile phase, or a mixture of solvents with varying polarities (an eluent system), is passed through the column.

The purification process involves the following steps:

Column Packing: A glass column is carefully packed with a slurry of silica gel in a non-polar solvent, such as hexane, to create a uniform stationary phase bed.

Sample Loading: The crude this compound, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the silica gel bed.

Elution: A solvent system, typically a gradient of ethyl acetate in hexane, is passed through the column. The elution starts with a low polarity solvent (e.g., 100% hexane) and the polarity is gradually increased by adding more ethyl acetate. Less polar impurities will travel down the column faster, while the more polar target compound, this compound, will have a stronger interaction with the silica gel and elute later.

Fraction Collection: The eluent is collected in sequential fractions. These fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure compound. Fractions with the same purity profile are then combined.

Solvent Evaporation: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound solid.

The choice of eluent system is critical and is often optimized using TLC prior to running the column to achieve the best separation between the target compound and its impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and performing quantitative analysis of this compound. It offers high resolution, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds.

A typical RP-HPLC method for this compound would involve a non-polar stationary phase (e.g., a C18 or C8 silica-based column) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Method Parameters:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A), often water with 0.1% formic acid or phosphoric acid to control pH and improve peak shape, and an organic solvent (B), such as acetonitrile or methanol (B129727). nih.govresearchgate.netnih.gov The gradient would typically start with a high percentage of solvent A, gradually increasing the proportion of solvent B to elute more retained components.

Detection: A UV detector is commonly used, with the detection wavelength set at a λmax of the compound, likely in the 254 nm to 320 nm range, to ensure high sensitivity. nih.govresearchgate.netnih.gov

Flow Rate: A standard flow rate is 1.0 mL/min.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a pure standard of this compound. The concentration in an unknown sample can then be determined by interpolation from this curve. Method validation is performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. researchgate.net

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A patent for related benzamidine (B55565) derivatives has reported achieving purities of 99.5% as determined by HPLC. google.com

Table 1: Representative HPLC Method Validation Data

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | 0.9998 | ≥ 0.999 |

| Precision (%RSD) | < 1.5% | ≤ 2.0% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |

Gas Chromatography/Mass Spectrometry (GC/MS) for Volatile Product Analysis

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, which is a non-volatile compound, GC/MS is not used for direct analysis but is crucial for identifying and quantifying volatile impurities, such as residual solvents from its synthesis. peerj.comispub.com

The synthetic route of benzamidine derivatives often involves solvents like methanol, ethanol (B145695), acetonitrile, dichloromethane, and toluene. google.compeerj.com Regulatory guidelines require that the levels of these residual solvents in the final product are strictly controlled.

Methodology:

Sample Preparation: A sample of this compound is dissolved in a high-boiling point, non-interfering solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). researchgate.net

Analysis Technique: Static headspace GC is the preferred method for volatile solvent analysis. researchgate.netchromatographyonline.com In this technique, the sample vial is heated to a specific temperature, allowing the volatile solvents to partition into the gas phase (headspace) above the sample. A sample of this headspace gas is then automatically injected into the GC system.

GC Separation: The separation is typically performed on a capillary column with a polar stationary phase (e.g., a wax column or a 624-type column) designed for solvent analysis. ispub.com The oven temperature is programmed to ramp up, allowing for the separation of solvents based on their boiling points and interaction with the stationary phase.

MS Detection: The mass spectrometer serves as the detector. As each separated solvent elutes from the GC column, it is ionized, and the resulting mass spectrum acts as a chemical fingerprint, allowing for unambiguous identification by comparison to a spectral library. Quantification is achieved by comparing the peak area to that of a known standard. For certain regulated solvents with very low limits, such as benzene or carbon tetrachloride, GC/MS provides the necessary sensitivity and specificity. peerj.com

Table 2: Potential Volatile Impurities and GC-MS Parameters

| Volatile Compound | Boiling Point (°C) | Typical GC Column | Detection Mode |

|---|---|---|---|

| Methanol | 64.7 | DB-624 | Scan / SIM |

| Acetonitrile | 81.6 | DB-624 | Scan / SIM |

| Dichloromethane | 39.6 | DB-624 | Scan / SIM |

| Toluene | 110.6 | DB-624 | Scan / SIM |

| Ethyl Acetate | 77.1 | DB-624 | Scan / SIM |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure of this compound.

The process involves several key stages:

Crystal Growth: A high-quality single crystal of this compound must be grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined (structure solution). This initial model is then refined to best fit the experimental data, resulting in an accurate and precise final structure.

While the specific crystal structure of this compound is not widely published, data from structurally similar compounds like N'-Hydroxybenzenecarboximidamide and other bromo-substituted benzamides provide insight into the expected crystallographic parameters. nih.govresearchgate.net The structure would reveal the planarity of the benzene ring, the geometry of the N-hydroxy-benzamidine group, and how the molecules pack in the crystal lattice through interactions like hydrogen bonding involving the hydroxy and amine groups.

Table 3: Representative Crystallographic Data for a Benzamidine Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₇H₇BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| Volume (ų) | 828.4 |

| Z (molecules/unit cell) | 4 |

| Final R-factor | < 0.05 |

Electrochemical Characterization Techniques

Electrochemical techniques are used to investigate the redox properties of this compound, providing information on its oxidation and reduction behavior. Cyclic Voltammetry (CV) and Square Wave Anodic Stripping Voltammetry (SWASV) are particularly relevant.

Cyclic Voltammetry (CV) CV is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time in a cyclic manner. The resulting current is measured as a function of the applied potential. theijes.com For this compound, CV can be used to study the redox processes associated with its electroactive moieties: the bromo-substituted aromatic ring and the N-hydroxy-benzamidine group.

A typical experiment involves dissolving the compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) and using a three-electrode system (working, reference, and counter electrodes). The resulting voltammogram can reveal:

Oxidation/Reduction Potentials: The potentials at which the compound is oxidized or reduced. The oxidation of the bromide substituent may occur, as well as redox processes involving the amidine functionality. researchgate.net

Reversibility: Whether the electron transfer processes are reversible, quasi-reversible, or irreversible.

Mechanism: Information about the reaction mechanism, such as the number of electrons and protons involved in the redox process. mdpi.com

Square Wave Anodic Stripping Voltammetry (SWASV) SWASV is an extremely sensitive electrochemical technique used for trace-level quantitative analysis. rsc.orgmmu.ac.uk It involves two main steps: a preconcentration (deposition) step and a stripping (measurement) step. libretexts.org

Deposition: The analyte is preconcentrated onto the working electrode surface, typically a mercury film or glassy carbon electrode, by applying a negative potential for a set period.

Stripping: The potential is then scanned in the positive direction using a square-wave waveform. When the potential reaches the oxidation potential of the analyte, it is "stripped" from the electrode, generating a sharp current peak. The height or area of this peak is proportional to the concentration of the analyte.

While typically used for heavy metals, SWASV can be adapted for organic molecules that can be preconcentrated on the electrode surface and are electrochemically active. For this compound, this could potentially provide a highly sensitive method for its quantification in various matrices. The square wave waveform effectively discriminates against background charging currents, leading to enhanced signal-to-noise ratios. tufts.edu

Table 4: Typical Data from a Cyclic Voltammetry Experiment

| Parameter | Description | Example Observation |

|---|---|---|

| Eₚₐ (Anodic Peak Potential) | Potential at which oxidation peak occurs | +0.85 V vs. Ag/AgCl |

| Eₚ꜀ (Cathodic Peak Potential) | Potential at which reduction peak occurs | -0.60 V vs. Ag/AgCl |

| iₚₐ (Anodic Peak Current) | Current magnitude of the oxidation peak | Proportional to concentration |

| iₚ꜀ (Cathodic Peak Current) | Current magnitude of the reduction peak | Proportional to concentration |

| ΔEₚ (Eₚₐ - Eₚ꜀) | Indicates reversibility of the redox couple | > 59/n mV suggests irreversibility |

Q & A

Basic: What are the established synthetic routes for 2-Bromo-N-hydroxy-benzamidine, and how can purity be optimized?

The synthesis of hydroxyamidine derivatives like this compound typically involves reacting imidoyl chlorides with hydroxylamine under controlled conditions . For example, bromination agents such as -bromosuccinimide (NBS) can be employed in dichloromethane at low temperatures, followed by reaction with hydrazone derivatives (e.g., in methanol or ethanol) to form the target compound. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., CHCl/MeOH) to minimize by-products . Recrystallization from methanol or DMF/MeOH mixtures is recommended for purity enhancement, as demonstrated in analogous syntheses .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or crystallographic disorder. To address this:

- Perform iterative purification (e.g., column chromatography) and cross-validate with multiple techniques (e.g., -NMR, -NMR, and high-resolution mass spectrometry).

- Use X-ray crystallography to unambiguously confirm molecular geometry, as seen in the crystal structure of a related hydroxyamidine derivative, which revealed twisted benzene rings (34.4–59.2°) and intermolecular O–H⋯N hydrogen bonds .

- Employ computational tools (e.g., density functional theory) to predict spectral profiles and compare with experimental data .

Basic: What analytical methods are critical for confirming the structure of this compound?

Essential techniques include:

- X-ray crystallography : Resolve bond lengths, angles, and hydrogen-bonding networks using programs like SHELXL for refinement .

- Spectroscopy : IR for functional groups (e.g., C=N at ~1623 cm, OH at ~3433 cm) and NMR for aromatic proton environments (e.g., δ 6.94–8.17 ppm in DMSO-d) .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 291 [M] for analogous compounds) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Synthetic diversification : Modify substituents on the benzamidine core (e.g., halogen positioning, hydroxy group protection) using reagents like TIPSCl or methyl 3-(chlorocarbonyl)propanoate, as shown in related N-benzoyl-2-hydroxybenzamide derivatives .

- Biological assays : Test derivatives for enzyme inhibition (e.g., amidase or kinase assays) and correlate activity with electronic (Hammett σ constants) or steric parameters (molecular volume calculations).

- Crystallographic data : Link hydrogen-bonding motifs (e.g., dimerization via O–H⋯N) to solubility or target binding efficiency .

Advanced: What strategies mitigate by-product formation during synthesis?

- Reaction optimization : Adjust stoichiometry (e.g., equimolar ratios of 4-bromobenzoyl chloride and hydroxylamine derivatives) and solvent polarity (e.g., acetonitrile for improved selectivity) .

- Temperature control : Use low-temperature conditions (0°C) for bromination steps to suppress side reactions .

- Real-time monitoring : Employ TLC or HPLC to track intermediate formation and quench reactions at optimal conversion points .

Basic: What purification methods are effective for isolating this compound?

- Recrystallization : Use methanol or ethanol for high-yield recovery, leveraging the compound’s moderate solubility in polar solvents .

- Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate brominated by-products .

- Solvent partitioning : Exploit pH-dependent solubility (e.g., acid-base extraction) for crude product isolation .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal structure of a related hydroxyamidine derivative revealed centrosymmetric dimers formed via O–H⋯N hydrogen bonds (2.7–2.9 Å), which enhance thermal stability and reduce solubility . Such interactions can be probed using SHELXL for refinement and ORTEP-3 for visualization . These insights guide co-crystal design for improved bioavailability or solid-state reactivity.

Advanced: What challenges arise in refining macromolecular structures containing this compound using SHELX?

- Data quality : High-resolution (<1.0 Å) data is critical for resolving bromine’s electron density and disorder. SHELXL’s twinning correction algorithms are essential for handling pseudo-merohedral twinning .

- Hydrogen bonding networks : Use SHELXPRO to model anisotropic displacement parameters for hydroxyl and amide groups, ensuring accurate H-bond geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.